molecular formula C19H19FN6O2 B3007368 1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-fluorophenyl)urea CAS No. 1798484-69-1

1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-fluorophenyl)urea

Cat. No. B3007368
CAS RN: 1798484-69-1
M. Wt: 382.399
InChI Key: PGJUZHVLXJTHKU-UHFFFAOYSA-N
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Description

1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Applications : A study by Wang et al. (2015) demonstrated the synthesis of alkylurea derivatives with potent antiproliferative activities against human cancer cell lines. These compounds, which share structural similarities with the compound , showed reduced toxicity and significant potential as anticancer agents (Wang et al., 2015).

  • Structural Characterization : Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on synthesizing and characterizing isostructural compounds related to the one . Their work provides insights into the crystalline structure of similar compounds, which is crucial for understanding their chemical properties (Kariuki et al., 2021).

  • Herbicide Development : Fan et al. (2015) explored an efficient synthetic method for carfentrazone-ethyl, a herbicide, using a compound structurally related to the one . This research highlights the potential of such compounds in agricultural applications (Fan et al., 2015).

  • Inhibitory Activity Against Topoisomerase IIα : Alam et al. (2016) synthesized novel pyrazole derivatives, including compounds structurally akin to the one , and evaluated their inhibitory activity against topoisomerase IIα, a crucial enzyme in cancer cell proliferation. This suggests potential applications in cancer treatment (Alam et al., 2016).

  • Spectroscopic and Structural Studies : Şahin et al. (2014) conducted structural and spectroscopic studies on compounds including triazole derivatives, which are structurally similar to the compound of interest. Their findings contribute to the understanding of the chemical behavior of these compounds (Şahin et al., 2014).

  • Synthesis of Active Metabolites : Chen et al. (2010) described the synthesis of active metabolites of a potent PI3 kinase inhibitor. Their research into the stereochemistry and synthetic methods of related compounds provides valuable information for drug development (Chen et al., 2010).

properties

IUPAC Name

1-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-15-5-1-2-6-16(15)23-18(27)22-10-11-25-19(28)26(14-7-8-14)17(24-25)13-4-3-9-21-12-13/h1-6,9,12,14H,7-8,10-11H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJUZHVLXJTHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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